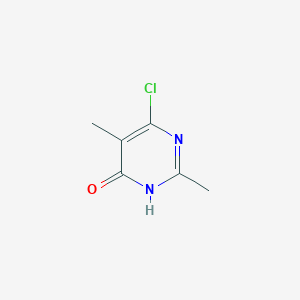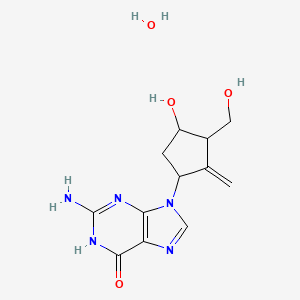
trans-2-(4-Chlorophenyl)vinylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the reaction of with in the presence of a palladium catalyst and a base.
Hydroboration: Another method involves the hydroboration of 4-chlorostyrene with diborane followed by oxidation to yield the desired product.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(4-Chlorophenyl)vinylboronic acid can undergo oxidation to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often requires palladium catalysts and bases like potassium carbonate .
Major Products:
- Various substituted products depending on the electrophile used in substitution reactions .
4-Chlorophenylvinyl alcohol: (from oxidation)
4-Chlorophenylethylboronic acid: (from reduction)
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
- Acts as a precursor for the synthesis of phthalides and biarylketones .
Biology:
- Employed in the development of bioconjugates for biological assays.
- Used in the synthesis of fluorescent probes for imaging applications .
Medicine:
- Investigated for its potential in the synthesis of pharmaceutical intermediates .
- Used in the development of drug delivery systems .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
- Acts as a key intermediate in the manufacture of agrochemicals .
Mécanisme D'action
The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Uniqueness:
- The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
- Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .
Propriétés
Formule moléculaire |
C8H8BClO2 |
|---|---|
Poids moléculaire |
182.41 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
Clé InChI |
HWSDRAPTZRYXHN-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC1=CC=C(C=C1)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8815041.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B8815058.png)






![3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8815108.png)
